5-Bromo-2-fluoro-4-hydroxybenzoic acid
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Overview
Description
5-Bromo-2-fluoro-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of 5-Bromo-2-fluoro-4-hydroxybenzoic acid typically involves the bromination and fluorination of a suitable benzoic acid derivative. For instance, starting with 4-hydroxybenzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-fluoro-4-hydroxybenzoic acid can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation reactions to form quinones or reduction reactions to form alcohols.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzoic acids.
Oxidation Products: Oxidation of the hydroxyl group can yield quinones.
Reduction Products: Reduction can result in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-2-fluoro-4-hydroxybenzoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism by which 5-Bromo-2-fluoro-4-hydroxybenzoic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
5-Bromo-4-fluoro-2-hydroxybenzoic acid: A closely related compound with similar functional groups but different substitution patterns.
2-Bromo-4-fluoro-5-hydroxybenzoic acid: Another isomer with the bromine and fluorine atoms in different positions on the benzene ring.
Uniqueness:
Biological Activity
5-Bromo-2-fluoro-4-hydroxybenzoic acid (C7H4BrF O3) is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzoic acid framework. The compound exhibits significant biological activity, particularly in medicinal chemistry, where it has been investigated for its anti-inflammatory and anticancer properties. This article presents a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse research findings.
The unique combination of halogen atoms in this compound influences its chemical behavior and biological interactions. The compound features a hydroxyl group (-OH) at the para position relative to the carboxylic acid group (-COOH), which enhances its reactivity with biological targets such as proteins and nucleic acids.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. It interacts with various biological molecules, potentially acting as an electrophile that engages with nucleophilic sites on enzymes. This interaction can lead to modulation of biochemical pathways involved in cancer progression.
A study demonstrated that the compound could inhibit specific cancer cell lines, showcasing its potential as a therapeutic agent. The mechanism appears to involve the disruption of protein functions critical for cell proliferation and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes, thereby reducing inflammation in various biological models.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, allowing it to effectively modulate enzyme activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, leading to decreased production of inflammatory mediators.
Study 1: Anticancer Activity
In a laboratory setting, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer effects. The study highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory properties of the compound using animal models of inflammation. Administration of this compound resulted in a marked decrease in inflammation markers compared to control groups. This suggests that the compound could be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Bromine and fluorine substituents | High | Moderate |
5-Bromo-4-fluoro-2-hydroxybenzoic acid | Similar structure but different positioning | Moderate | Low |
2-Bromo-4-fluoro-5-hydroxybenzoic acid | Different substitution pattern | Low | Moderate |
Properties
IUPAC Name |
5-bromo-2-fluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDQFFURDFXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781790-71-3 |
Source
|
Record name | 5-bromo-2-fluoro-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.